![molecular formula C16H16N5NaO7S2 B1264886 sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264886.png)
sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cefotaxime Sodium is the sodium salt form of cefotaxime, a beta-lactam, third-generation cephalosporin antibiotic with bactericidal activity. Cefotaxime sodium binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Compared to the second and first generation cephalosporins, cefotaxime sodium is more active against gram-negative bacteria and less active against gram-positive bacteria.
Semisynthetic broad-spectrum cephalosporin.
Aplicaciones Científicas De Investigación
Hydrolysis and Metabolism
Ceftiofur sodium, a compound closely related to the specified chemical structure, undergoes various hydrolysis reactions under controlled conditions. Its primary hydrolysis product, desfuroyl ceftiofur, is a significant metabolite in bovine blood. This compound has also been studied for its transformation into different metabolites under varying conditions, providing insights into its metabolic pathways in different species (Koshy & Cazers, 1997).
Synthesis and Characterization
A study conducted by Abdulghani and Hussain (2015) explored the synthesis of Schiff base derivatives of cefotaxime, a structurally similar antibiotic to the specified compound. These derivatives were then used to form metal complexes, providing insights into potential applications in pharmaceuticals and material sciences (Abdulghani & Hussain, 2015).
Crystallography
The crystal and X-ray powder diffraction data of cefotaxime sodium salt, which shares the core structure with the specified compound, have been reported. This study contributes to understanding the crystalline structure and properties of such compounds (Armas, Pardillo-Fontdevila, & Hernández, 1999).
Synthesis for Antibacterial Applications
Research on the synthesis of cephalosporin derivatives, similar in structure to the specified compound, has been conducted to explore their antibacterial properties. This includes studies on diastereomeric cephalosporins and their efficacy against various bacteria, contributing to the development of new antibiotics (Applegate et al., 1978).
Corrosion Inhibition
Cephalothin, a compound related to the specified chemical structure, has been evaluated as a corrosion inhibitor for steel in acidic mediums. This demonstrates the potential application of such compounds in industrial settings to prevent material degradation (Aldana-González et al., 2015).
Radiopharmaceutical Synthesis
The compound E1077, structurally similar to the specified chemical, has been synthesized and labeled with carbon-14 for use in radiopharmaceuticals. This illustrates the compound's potential application in medical imaging and therapy (Kai & Chiku, 1994).
Peptidoglycan Cross-linking in Bacteria
Cefuzonam, a compound related to the specified structure, has been studied for its effects on peptidoglycan cross-linking in Gram-negative bacilli. This contributes to our understanding of how such compounds can be used to combat bacterial infections (Miyake, Okada, Iseda, & Suginaka, 1992).
Novel Chemical Syntheses
Various studies have focused on the synthesis of new derivatives and compounds related to the specified chemical structure. These syntheses contribute to the exploration of new pharmaceuticals and materials with diverse applications (Fareed et al., 2012).
Propiedades
Nombre del producto |
sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
|---|---|
Fórmula molecular |
C16H16N5NaO7S2 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
sodium;3-(acetyloxymethyl)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9+; |
Clave InChI |
AZZMGZXNTDTSME-NFLPFLSFSA-M |
SMILES isomérico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES canónico |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Sinónimos |
Benaxima Biosint Cefotaxim Cefotaxime Cefotaxime Sodium Cefradil Cephotaxim Claforan Fotexina HR 756 HR-756 HR756 Kendrick Klaforan Primafen Ru 24756 Ru-24756 Ru24756 Sodium, Cefotaxime Taporin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



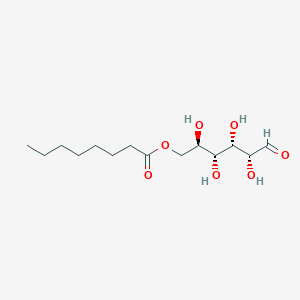
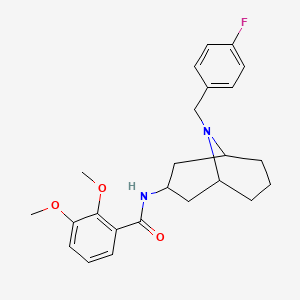

![(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1264808.png)
![7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1264809.png)
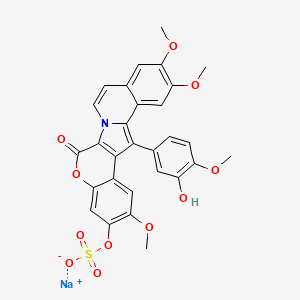
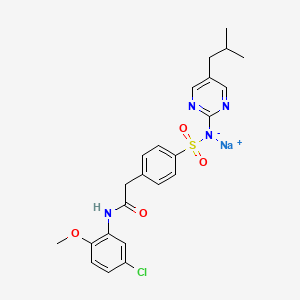
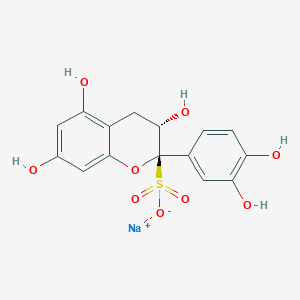
![3-hydroxy-2-phenylpropanoic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1264818.png)

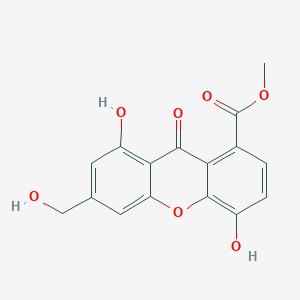

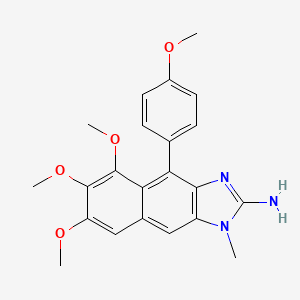
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)